

A Technical Guide to the Biosynthesis of Deoxyenterocin and Enterocin

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Compound of Interest

Compound Name: Deoxyenterocin

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This technical guide provides an in-depth exploration of the biosynthetic pathways of **deoxyenterocin** and enterocin, two polyketide antibiotics with significant interest in drug development. This document outlines the genetic basis, enzymatic steps, and chemical transformations involved in the synthesis of these complex natural products. Detailed experimental methodologies and visual pathway representations are included to support further research and development in this field.

Introduction

Enterocin and its precursor, 5-**deoxyenterocin**, are complex polyketides produced by various bacterial strains, notably *Streptomyces* species.^[1] These molecules exhibit potent antimicrobial properties, making them attractive candidates for the development of new therapeutic agents.^[1] Their intricate tricyclic structure is assembled by a type II polyketide synthase (PKS) system, which employs a fascinating series of enzymatic reactions, including a key Favorskii-like rearrangement.^{[1][2]} Understanding the biosynthesis of these compounds is crucial for their eventual biotechnological production and synthetic modification.

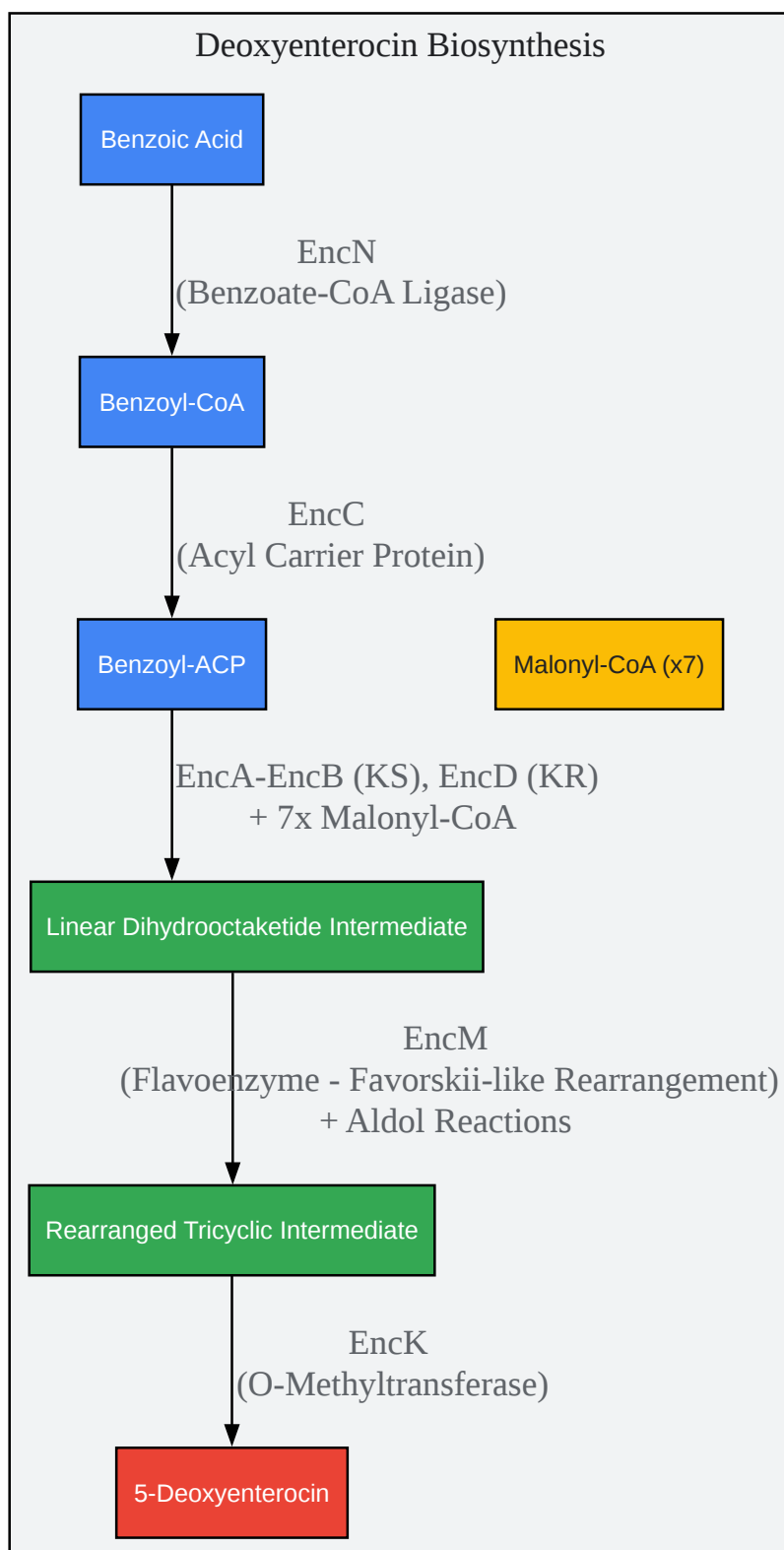
Biosynthesis of 5-Deoxyenterocin

5-**Deoxyenterocin** is a key intermediate in the biosynthesis of enterocin.^[2] Its synthesis is accomplished through the concerted action of the enterocin polyketide synthase (PKS) and associated tailoring enzymes, encoded by the *enc* gene cluster.

The biosynthesis commences with the activation of benzoic acid, which serves as the starter unit.^{[2][3][4]} The enzyme EncN, a benzoate-CoA ligase, activates benzoic acid to benzoyl-CoA.^[4] This is then transferred to the acyl carrier protein (ACP), EncC.^{[1][3]} The benzoyl-ACP then primes the PKS for chain elongation.

Seven successive Claisen condensation reactions with malonyl-CoA, catalyzed by the ketosynthase heterodimer EncA-EncB, extend the polyketide chain.^[3] A ketoreductase, EncD, selectively reduces one of the keto groups during this elongation process, resulting in a linear octaketide intermediate.^{[2][3]}

A pivotal step in the formation of the characteristic tricyclic core of **deoxyenterocin** is a Favorskii-like rearrangement catalyzed by the flavoenzyme EncM.^{[1][2][3]} This oxidative rearrangement of the linear polyketide leads to the formation of the complex scaffold.^[3] Subsequent intramolecular aldol reactions establish the key carbon-carbon bonds (C3-C4 and C8-C9) of the tricyclic system.^[2] The final step in the formation of 5-**deoxyenterocin** is a methylation reaction, catalyzed by the O-methyltransferase EncK, on the free pyrone hydroxy group.^{[2][3]}

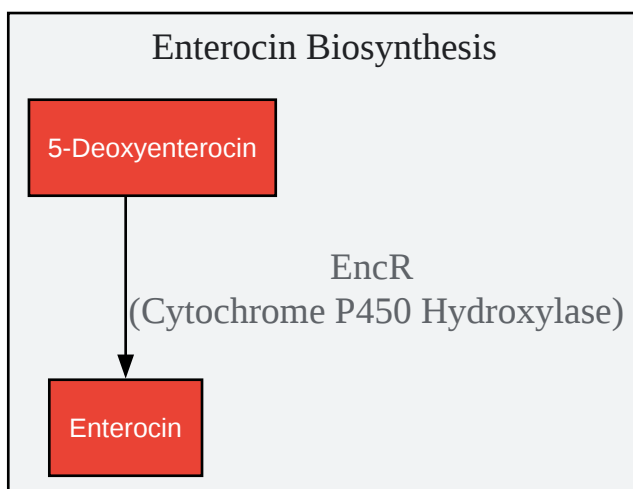


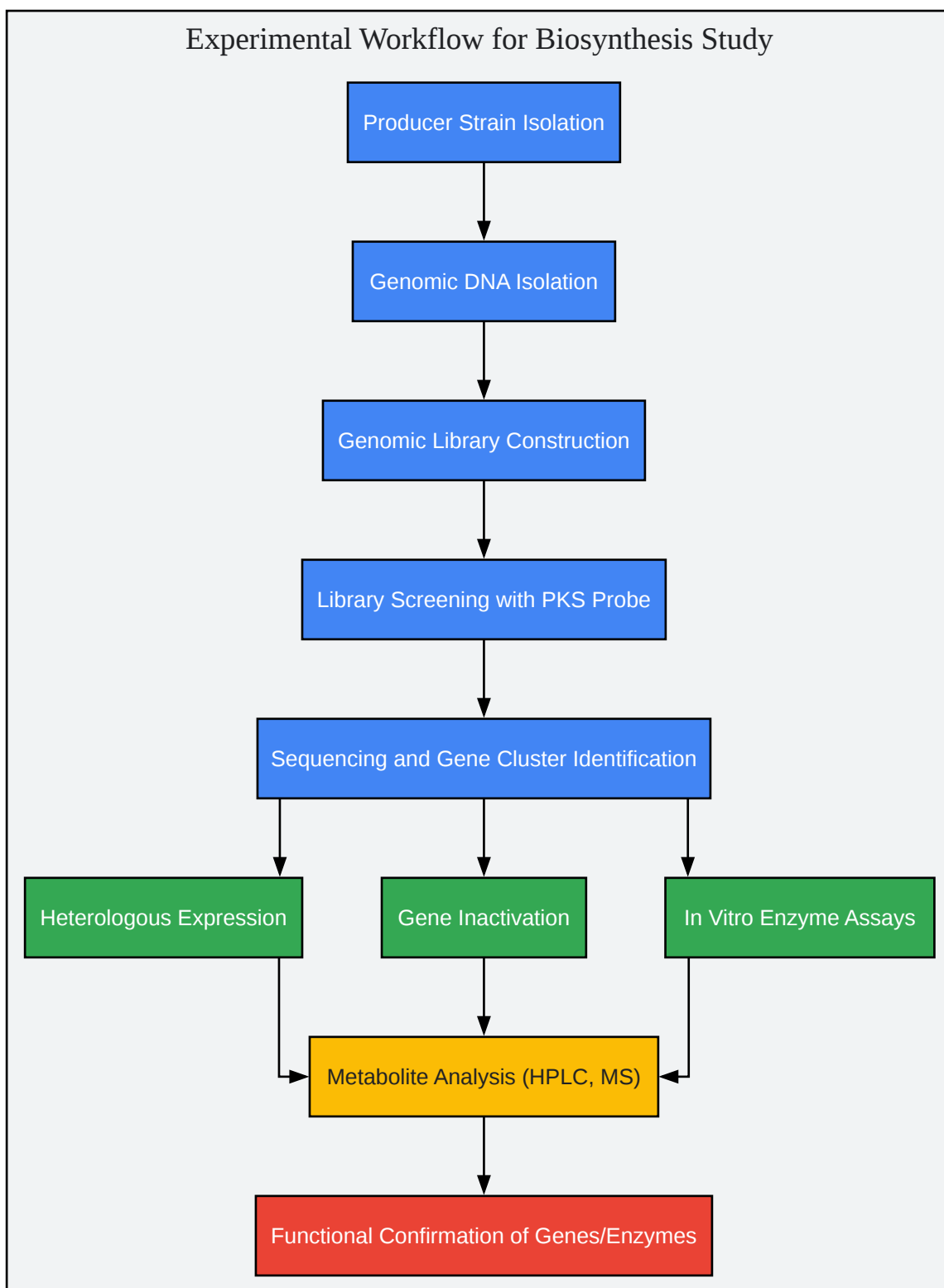
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Diagram 1: Biosynthesis pathway of 5-Deoxyenterocin.

Biosynthesis of Enterocin

The final step in the biosynthesis of enterocin is the stereospecific hydroxylation of 5-**deoxyenterocin** at the C5 position.[2] This reaction is catalyzed by the cytochrome P450 hydroxylase, EncR.[2][3] This late-stage oxidation completes the synthesis of the mature enterocin molecule.





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